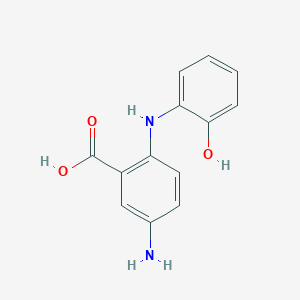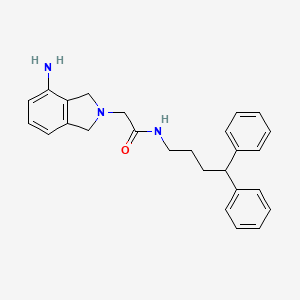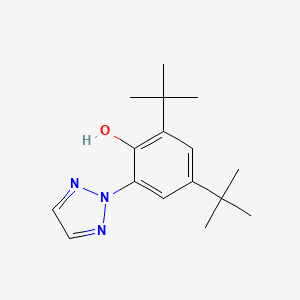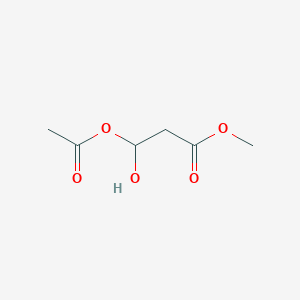![molecular formula C28H18N4O4 B14206745 6,6'-Dimethyl-4,4'-bis[(4-nitrophenyl)ethynyl]-2,2'-bipyridine CAS No. 918309-98-5](/img/structure/B14206745.png)
6,6'-Dimethyl-4,4'-bis[(4-nitrophenyl)ethynyl]-2,2'-bipyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,6’-Dimethyl-4,4’-bis[(4-nitrophenyl)ethynyl]-2,2’-bipyridine is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a bipyridine core with ethynyl linkages to nitrophenyl groups, making it a subject of interest in materials science and photochemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’-Dimethyl-4,4’-bis[(4-nitrophenyl)ethynyl]-2,2’-bipyridine typically involves a multi-step process. One common method includes the following steps:
Formation of the Bipyridine Core: The bipyridine core can be synthesized through a coupling reaction of 2-bromo-6-methylpyridine using a palladium-catalyzed cross-coupling reaction.
Nitration: The final step involves the nitration of the ethynylated bipyridine to introduce nitrophenyl groups. This is typically done using a nitrating agent such as nitric acid under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization would be essential for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
6,6’-Dimethyl-4,4’-bis[(4-nitrophenyl)ethynyl]-2,2’-bipyridine can undergo various chemical reactions, including:
Oxidation: The nitrophenyl groups can be oxidized to form nitro derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The ethynyl groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Substitution reactions often require the presence of a strong base or acid to facilitate the reaction.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
6,6’-Dimethyl-4,4’-bis[(4-nitrophenyl)ethynyl]-2,2’-bipyridine has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metals, which can be studied for their catalytic properties.
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a drug candidate due to its unique structural features.
Mécanisme D'action
The mechanism of action of 6,6’-Dimethyl-4,4’-bis[(4-nitrophenyl)ethynyl]-2,2’-bipyridine involves its interaction with molecular targets through its bipyridine core and nitrophenyl groups. The bipyridine core can coordinate with metal ions, forming stable complexes that can catalyze various chemical reactions. The nitrophenyl groups can participate in electron transfer processes, making the compound useful in photochemical applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-Methylenebis(N,N-dimethylaniline): An intermediate in dye manufacture and reagent for lead determination.
N,N-Dimethyl-4-[(4-nitrophenyl)diazenyl]aniline: Known for its applications in nonlinear optics and as a dye intermediate.
Uniqueness
6,6’-Dimethyl-4,4’-bis[(4-nitrophenyl)ethynyl]-2,2’-bipyridine stands out due to its bipyridine core, which provides unique coordination chemistry properties, and its ethynyl linkages, which enhance its electronic properties. These features make it particularly valuable in the fields of materials science and photochemistry.
Propriétés
Numéro CAS |
918309-98-5 |
|---|---|
Formule moléculaire |
C28H18N4O4 |
Poids moléculaire |
474.5 g/mol |
Nom IUPAC |
2-methyl-6-[6-methyl-4-[2-(4-nitrophenyl)ethynyl]pyridin-2-yl]-4-[2-(4-nitrophenyl)ethynyl]pyridine |
InChI |
InChI=1S/C28H18N4O4/c1-19-15-23(5-3-21-7-11-25(12-8-21)31(33)34)17-27(29-19)28-18-24(16-20(2)30-28)6-4-22-9-13-26(14-10-22)32(35)36/h7-18H,1-2H3 |
Clé InChI |
AAJIDOFCGVLWKC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=N1)C2=NC(=CC(=C2)C#CC3=CC=C(C=C3)[N+](=O)[O-])C)C#CC4=CC=C(C=C4)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-({[(1R)-1-(Naphthalen-1-yl)ethyl]amino}methyl)phenol](/img/structure/B14206693.png)

![N-[(2R,5R)-2,5-dimethylpyrrolidin-1-yl]methanimine](/img/structure/B14206705.png)
![2-[(2S,3R,4S)-4-methyl-1-oxaspiro[2.5]octan-2-yl]-1,3-benzothiazole](/img/structure/B14206711.png)

![4-[(2,3-Dimethylbutan-2-yl)oxy]-2,3,5,6-tetramethylphenol](/img/structure/B14206721.png)

![1,4-diazabicyclo[2.2.2]octane;dihydroxy(oxo)phosphanium](/img/structure/B14206730.png)


![1-[2-(Methylsulfanyl)phenyl]piperidin-4-one](/img/structure/B14206763.png)

